molecular formula C20H27N3O2 B2728647 N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574595-90-6

N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2728647
CAS No.: 1574595-90-6
M. Wt: 341.455
InChI Key: UCWUQJIEWCYXIN-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic quinazoline derivative characterized by a fused pyrido-quinazoline scaffold substituted with an ethyl group at position 5, an oxo group at position 11, and a cyclopentyl carboxamide moiety at position 3.

Properties

IUPAC Name

N-cyclopentyl-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-2-22-17-13-14(19(24)21-15-7-3-4-8-15)10-11-16(17)20(25)23-12-6-5-9-18(22)23/h10-11,13,15,18H,2-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWUQJIEWCYXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been widely studied for their therapeutic potential. This article reviews the biological activity of the specified compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure features a pyridoquinazoline framework with specific substituents that enhance its biological activity. Its molecular formula is C22H29N5O3S, and it possesses a complex arrangement conducive to various interactions with biological targets.

1. Antimicrobial Activity

Quinazoline derivatives have demonstrated significant antimicrobial properties. In studies evaluating similar compounds:

  • Antibacterial Activity : Compounds within this class exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain quinazolinones showed antibacterial activities ranging from 61.91% to 95.23% compared to standard antibiotics like ciprofloxacin .
CompoundActivity (%)Reference
Quinazoline A85%
Quinazoline B72%
N-cyclopentyl derivativeTBD

2. Anti-inflammatory Effects

Quinazolines are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that derivatives can significantly reduce inflammation markers in cell cultures .

3. Anticancer Potential

Recent research indicates that quinazoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway which is crucial in cancer progression .

Case Study 1: Antibacterial Evaluation

A study synthesized several quinazolinone derivatives and evaluated their antibacterial efficacy using the agar well diffusion method. The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard drugs . The study concluded that structural modifications could enhance activity further.

Case Study 2: Anti-inflammatory Assessment

In another research effort, a series of quinazolinone derivatives were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Compounds showed significant reduction in edema compared to control groups, suggesting their potential use as anti-inflammatory agents .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Many quinazolines act as inhibitors of enzymes involved in inflammatory pathways.
  • Receptor Modulation : Some derivatives may interact with receptors involved in pain and inflammation modulation.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

1. Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific functional groups enhances the antimicrobial efficacy. Compounds with electron-withdrawing groups tend to show increased activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

2. Anti-inflammatory Properties
Quinazoline derivatives have been noted for their anti-inflammatory effects. A series of 4(3H)-quinazolinones were developed that demonstrated efficacy in reducing inflammation in animal models. These compounds showed varying degrees of inhibition on edema at specific dosages . The structure-activity relationship suggests that modifications to the quinazoline core can lead to enhanced anti-inflammatory effects.

3. Neuropharmacological Effects
N-cyclopentyl-5-ethyl-11-oxo derivatives have been explored for their potential as monoamine oxidase inhibitors (MAO-A and MAO-B). These enzymes play crucial roles in the metabolism of neurotransmitters and are targets for treating depression and neurodegenerative diseases like Parkinson's disease . Compounds exhibiting MAO inhibitory activity could provide therapeutic benefits in managing these conditions.

Case Studies

Several studies highlight the effectiveness of quinazoline derivatives:

Case Study 1: Antimicrobial Efficacy
In a comparative study of multiple quinazoline derivatives, it was found that those with specific substituents showed significant zones of inhibition against various pathogens. For example, a derivative with a nitro group exhibited a maximum inhibition zone against Mycobacterium smegmatis of 16 mm .

Case Study 2: Anti-inflammatory Activity
A series of synthesized 4(3H)-quinazolinones were tested for their anti-inflammatory properties in vivo. Results indicated that certain compounds reduced edema significantly compared to controls, demonstrating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s closest structural analogs feature variations in the carboxamide substituent or the central heterocyclic system. Below, we analyze key similarities and differences with the most relevant comparator:

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

This analog replaces the cyclopentyl group with a 3,4-dimethoxyphenyl moiety . The substitution significantly alters physicochemical and pharmacological properties:

Property N-cyclopentyl analog N-(3,4-dimethoxyphenyl) analog
Substituent Lipophilicity High (cyclopentyl: aliphatic, non-polar) Moderate (dimethoxyphenyl: aromatic, polar)
Solubility Likely low in aqueous media Improved due to methoxy groups’ polarity
Binding Affinity (hypothetical) Potential for hydrophobic target interactions Enhanced π-π stacking with aromatic receptors
Metabolic Stability Susceptible to CYP450-mediated oxidation Methoxy groups may slow oxidative metabolism

Key Findings :

  • The cyclopentyl analog’s aliphatic chain may favor penetration into lipid-rich tissues or hydrophobic binding pockets, whereas the dimethoxyphenyl analog’s aromatic system could enhance solubility and target engagement in polar environments .
  • No direct bioactivity data for either compound is available in public databases, but structural trends align with established SAR (Structure-Activity Relationship) principles for quinazoline derivatives.
Other Pyrido-Quinazoline Derivatives
  • 5-Ethyl substitution : Common in kinase inhibitors to balance steric bulk and flexibility.
  • 11-Oxo group : May act as a hydrogen-bond acceptor, critical for enzyme active-site interactions.

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